4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
Overview
Description
4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions, followed by the introduction of the 2-oxoethoxy group through esterification or etherification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of catalysts.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or diols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds like 4-methoxyphenyl isocyanate and 4-methoxyphenylamine share structural similarities and may exhibit related chemical properties.
Chromen-2-one derivatives: Compounds such as coumarin and its derivatives have a similar chromen-2-one core structure and are known for their diverse biological activities.
Uniqueness
4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to the presence of both methoxyphenyl and chromen-2-one moieties, which confer distinct chemical reactivity and potential applications. Its specific combination of functional groups allows for targeted modifications and the exploration of novel properties not observed in simpler analogs.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-18-7-3-16(4-8-18)22-14-25(27)31-24-13-20(11-12-21(22)24)30-15-23(26)17-5-9-19(29-2)10-6-17/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHMWJGQEUCYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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